

"Ethyl 6-bromo-1H-indazole-3-carboxylate" CAS number 885272-94-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-bromo-1H-indazole-3-carboxylate*

Cat. No.: *B1424967*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 6-bromo-1H-indazole-3-carboxylate** (CAS 885272-94-6)

Foreword: The Strategic Value of the Indazole Scaffold

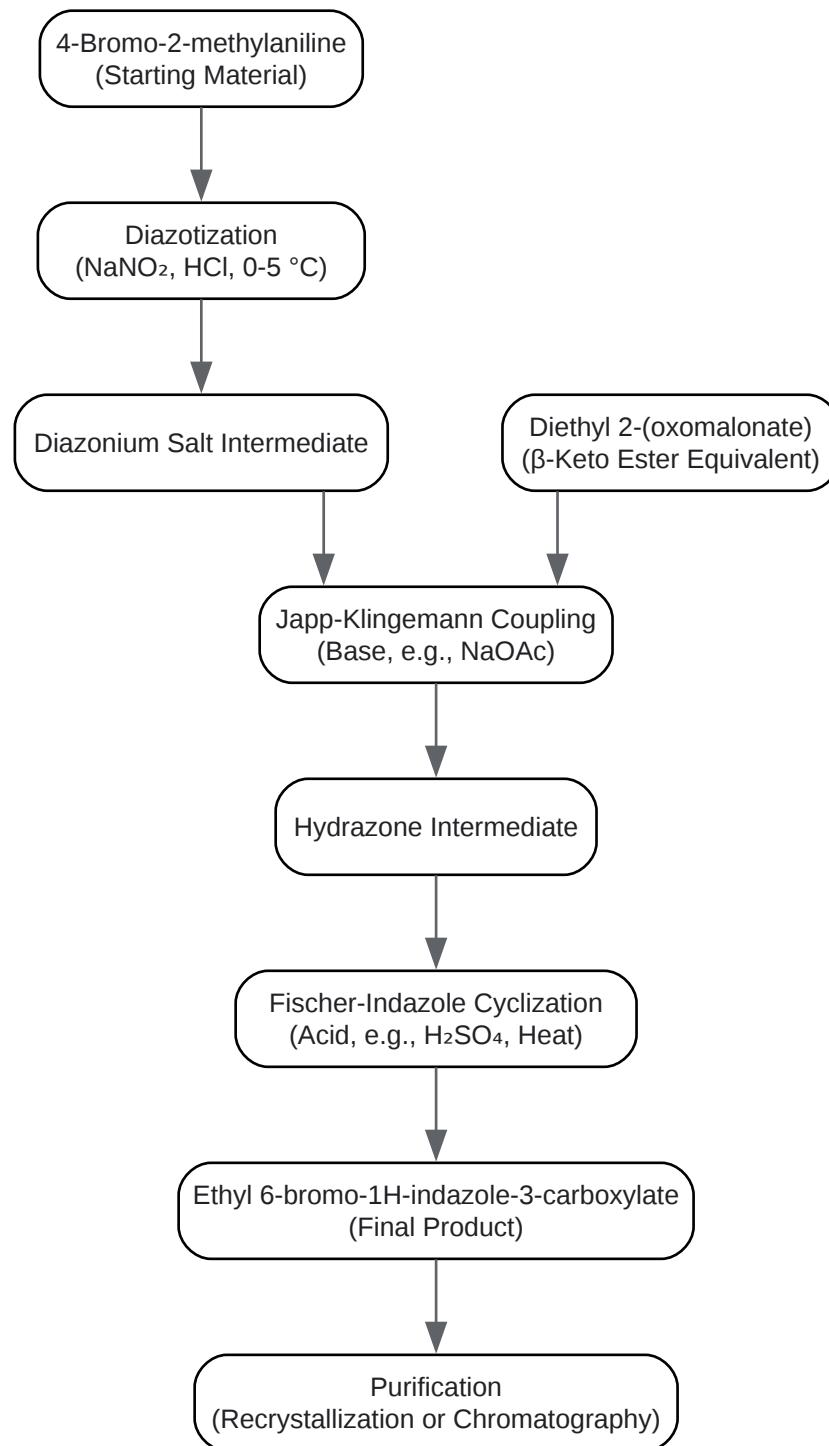
In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their consistent appearance in a multitude of biologically active compounds. The indazole nucleus is a prime example of such a scaffold, prized for its rigid, bicyclic structure and its capacity for diverse hydrogen bonding interactions.

[1][2] **Ethyl 6-bromo-1H-indazole-3-carboxylate**, the subject of this guide, is a particularly strategic derivative. The ester at the 3-position serves as a versatile chemical handle for amide coupling and other modifications, while the bromine atom at the 6-position is an ideal anchor for transition metal-catalyzed cross-coupling reactions. This combination of features makes it an exceptionally valuable building block for constructing complex molecular architectures aimed at a wide array of biological targets, from protein kinases to G-protein coupled receptors.

[3][4] This document provides a comprehensive overview of its synthesis, properties, reactivity, and application, intended for the practicing research scientist.

Core Compound Characteristics

A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data are crucial for reaction planning, purification, and safe handling.


Property	Value	Source(s)
CAS Number	885272-94-6	[3][5]
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	[3][4]
Molecular Weight	269.10 g/mol	[3]
Appearance	Yellow solid or powder	[3]
Purity	Typically ≥95% (HPLC)	[3]
Boiling Point	406.4 °C at 760 mmHg	
Storage	Store at 0-8 °C in a dry, well-ventilated place	[3][6]
Synonyms	6-Bromo-1H-indazole-3-carboxylic acid ethyl ester	[3][4]

Synthesis Strategy: The Japp-Klingemann Approach

The construction of the indazole ring system can be achieved through several methodologies, but for 3-carboxyindazole derivatives, a strategy employing the Japp-Klingemann reaction is particularly effective and common.[7][8] This reaction facilitates the synthesis of arylhydrazones from β -keto esters, which are poised for subsequent intramolecular cyclization to form the indazole core.[7][9]

The causality behind this choice rests on the commercial availability of the precursors: 4-bromo-2-methylaniline and diethyl oxalate. The sequence involves a diazotization of the aniline, followed by a Japp-Klingemann coupling with a suitable β -keto ester equivalent, and a final acid-catalyzed cyclization.

Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for indazole synthesis.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Step 1: Diazotization of 4-Bromo-2-methylaniline

- To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 6M hydrochloric acid, cool the mixture to 0-5 °C using an ice-salt bath.
- Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
- Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically observed as a clear solution. This solution is used immediately in the next step.

Step 2: Japp-Klingemann Coupling

- In a separate flask, dissolve diethyl 2-(oxomalonate) (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
- Cool this solution to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the β-keto ester solution with vigorous stirring.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The hydrazone product will typically precipitate as a colored solid.
- Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

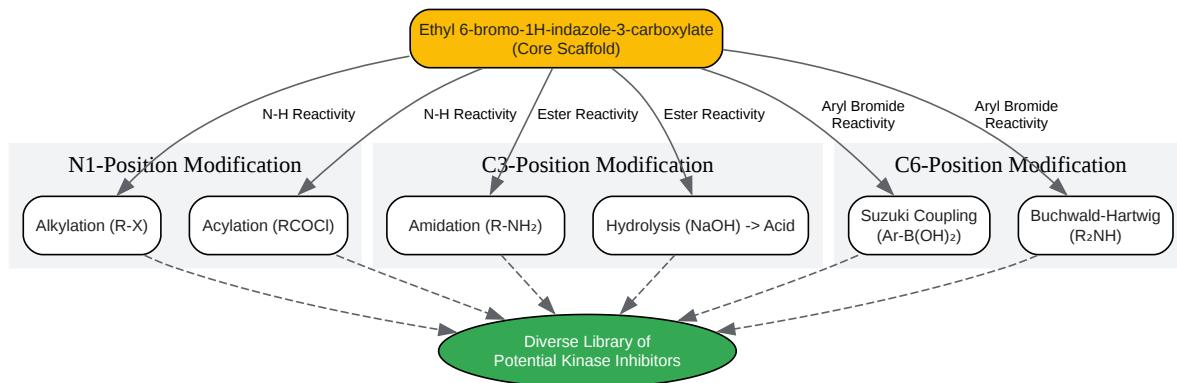
Step 3: Cyclization to **Ethyl 6-bromo-1H-indazole-3-carboxylate**

- Add the crude hydrazone intermediate from Step 2 to a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
- Alternatively, for a cleaner reaction, suspend the hydrazone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid.

- Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature. If using a high-boiling solvent, dilute with a non-polar solvent like hexane to precipitate the product. If using acetic acid, pour the mixture into ice water.
- Collect the precipitated solid by filtration.

Step 4: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.


Chemical Reactivity and Applications in Drug Discovery

The utility of **Ethyl 6-bromo-1H-indazole-3-carboxylate** stems from the distinct reactivity of its three key functional domains. Understanding these allows for its strategic deployment in a synthetic campaign.

- Indazole N-H (Acidity and Nucleophilicity): The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be readily alkylated or acylated, allowing for modification at the N1 position. This is a common strategy to modulate pharmacokinetic properties.[12]
- Ethyl Ester (Electrophilicity): The ester carbonyl is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid or, more commonly, converted directly to a wide range of amides via aminolysis. This position is crucial for building out pharmacophores that interact with protein targets.[13][14]
- Aryl Bromide (Cross-Coupling Handle): The C6-Br bond is a powerful tool for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, profoundly impacting the molecule's biological activity.[4]

Scaffold for Kinase Inhibitor Development

The indazole core mimics the purine structure of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.^[1] The functional handles on **Ethyl 6-bromo-1H-indazole-3-carboxylate** allow for the systematic exploration of the chemical space around the ATP binding pocket.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in drug discovery.

This strategic diversification has led to the development of potent inhibitors for targets like p21-activated kinase 1 (PAK1) and fibroblast growth factor receptor (FGFR).^{[1][14]}

Spectroscopic Characterization Profile

Validation of the synthesis and purity of **Ethyl 6-bromo-1H-indazole-3-carboxylate** requires a comprehensive spectroscopic analysis. The following table outlines the expected data for a researcher working with this compound.

Technique	Expected Observations
¹ H NMR	~13.5-14.0 ppm (s, 1H): Broad singlet for the N-H proton. ~8.3-8.5 ppm (s, 1H): Singlet (or narrow doublet) for the H ₇ proton. ~7.6-7.8 ppm (d, 1H): Doublet for the H ₅ proton. ~7.4-7.6 ppm (d, 1H): Doublet for the H ₄ proton. ~4.4-4.5 ppm (q, 2H): Quartet for the -OCH ₂ - protons of the ethyl group. ~1.4-1.5 ppm (t, 3H): Triplet for the -CH ₃ protons of the ethyl group.
¹³ C NMR	~162-164 ppm: Carbonyl carbon of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic CH carbons and the C-Br carbon. ~61-62 ppm: -OCH ₂ - carbon of the ethyl group. ~14-15 ppm: -CH ₃ carbon of the ethyl group.
IR (cm ⁻¹)	~3200-3300: N-H stretching (can be broad). ~3000-3100: Aromatic C-H stretching. ~2850-2980: Aliphatic C-H stretching. ~1710-1730: C=O stretching of the ester. ~1600, 1480: C=C stretching of the aromatic ring.
Mass Spec (EI)	m/z ~268 & 270: Molecular ion peaks (M ⁺ and M ⁺⁺²) in an approximate 1:1 ratio, characteristic of a single bromine atom. Fragment ions: Loss of ethoxy (-OC ₂ H ₅ , m/z 45) or the entire ester group.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as harmful and an irritant.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
STOT - Single Exposure	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Recommended Handling Procedures:[6][15][16]

- Engineering Controls: Handle in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
- Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][15]

Conclusion

Ethyl 6-bromo-1H-indazole-3-carboxylate is more than a simple chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its pre-installed functional handles at key positions on the privileged indazole scaffold provide a reliable and efficient entry point into vast chemical libraries. Its predictable reactivity and well-characterized nature make it a cornerstone for programs targeting a multitude of diseases, particularly in the realm of oncology and inflammatory conditions.[3] The protocols and data within this guide serve to empower researchers to fully leverage the synthetic potential of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 885272-94-6: 1H-Indazole-3-carboxylic acid, 6-bromo-, ... [cymitquimica.com]
- 5. Ethyl 6-bromo-1H-indazole-3-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. fishersci.es [fishersci.es]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. ["Ethyl 6-bromo-1H-indazole-3-carboxylate" CAS number 885272-94-6]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1424967#ethyl-6-bromo-1h-indazole-3-carboxylate-cas-number-885272-94-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com